3-Iodopindolol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

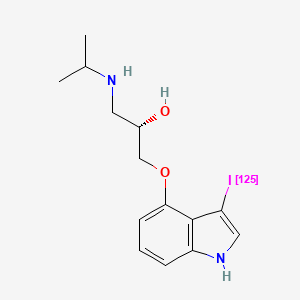

3-Iodopindolol, also known as this compound, is a useful research compound. Its molecular formula is C14H19IN2O2 and its molecular weight is 372.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Research

Beta-Adrenergic Receptor Studies

3-Iodopindolol is primarily utilized in studies involving beta-adrenergic receptors. It serves as a radiolabeled ligand for binding assays, allowing researchers to investigate receptor density and affinity in various tissues. For instance, studies have demonstrated that this compound binds with high affinity to beta-adrenergic receptors, making it a valuable tool for assessing receptor occupancy and distribution in vivo .

Case Study: Binding Affinity

A study utilizing C6 rat astrocytoma cells showed that this compound exhibited a dissociation constant (Kd) of approximately 30 pM, indicating its high specificity for beta-adrenergic receptors. This characteristic makes it particularly useful for elucidating receptor interactions and pharmacological responses in different experimental setups .

Nuclear Medicine

Imaging and Diagnostics

The compound is also employed in nuclear medicine for imaging beta-adrenergic receptors in vivo. Using iodine-131-labeled this compound allows for non-invasive imaging techniques such as gamma scintigraphy. This application is crucial for delineating myocardial beta-adrenoreceptors, aiding in the diagnosis of cardiovascular diseases .

Data Table: Biodistribution Studies

The following table summarizes biodistribution findings from studies involving iodine-131-labeled this compound:

| Organ | Maximum Binding (% of Total) | Time Post-Injection (min) |

|---|---|---|

| Lung | 50% | 5 |

| Heart | 30% | 5 |

| Liver | 15% | 60 |

| Kidney | 10% | 120 |

These results indicate that the compound preferentially accumulates in the lung and heart shortly after administration, which is significant for diagnostic imaging purposes .

Molecular Biology

Receptor Interaction Studies

In molecular biology, this compound is utilized to study interactions between beta-adrenergic receptors and other signaling molecules. Research has shown that it can be used to explore cross-talk between different receptor types, such as insulin receptors and beta-adrenergic receptors, providing insights into metabolic regulation .

Case Study: Protein-Protein Interactions

A study employing bioluminescence resonance energy transfer (BRET) techniques demonstrated that this compound could effectively reveal interactions between beta-adrenergic receptors and insulin receptors in live cells. This highlights its role in understanding complex signaling pathways involved in metabolic diseases .

Therapeutic Potential

Investigating Antihypertensive Effects

Research into the antihypertensive properties of beta-blockers has led to studies involving this compound as a model compound. Its ability to selectively block beta-adrenergic receptors contributes to understanding how these drugs lower blood pressure and improve cardiovascular outcomes.

特性

CAS番号 |

76875-01-9 |

|---|---|

分子式 |

C14H19IN2O2 |

分子量 |

372.22 g/mol |

IUPAC名 |

(2S)-1-[(3-(125I)iodanyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C14H19IN2O2/c1-9(2)16-6-10(18)8-19-13-5-3-4-12-14(13)11(15)7-17-12/h3-5,7,9-10,16-18H,6,8H2,1-2H3/t10-/m0/s1/i15-2 |

InChIキー |

LOMQONAZKMLAOB-BDIJBZSESA-N |

SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=CN2)I)O |

異性体SMILES |

CC(C)NC[C@@H](COC1=CC=CC2=C1C(=CN2)[125I])O |

正規SMILES |

CC(C)NCC(COC1=CC=CC2=C1C(=CN2)I)O |

同義語 |

3-iodopindolol 3-iodopindolol, (-)-isome |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。